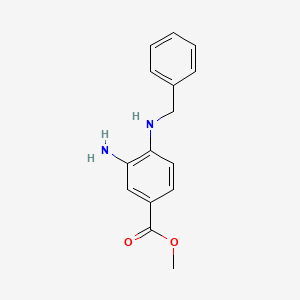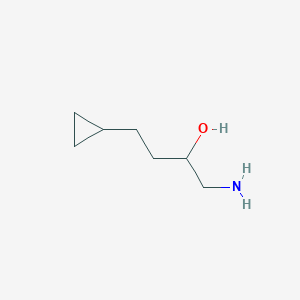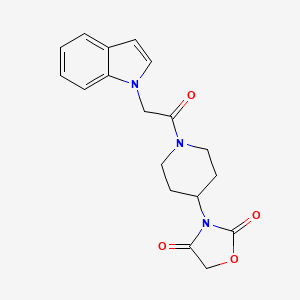
3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione” is a complex organic molecule that contains an indole group, a piperidine ring, and an oxazolidine-2,4-dione group . Indole is a heterocyclic compound that is important in many biological compounds. Piperidine is a common structural motif in many pharmaceuticals and other active compounds. Oxazolidine-2,4-dione is a type of heterocyclic compound that contains both oxygen and nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with several rings and functional groups. The indole group is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The piperidine ring is a simple six-membered ring containing one nitrogen atom. The oxazolidine-2,4-dione group is a five-membered ring containing two oxygen atoms and one nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of any functional groups. Some general properties might include a high degree of aromaticity due to the indole group, basicity due to the piperidine ring, and reactivity due to the oxazolidine-2,4-dione group .Applications De Recherche Scientifique
Role in Synthesis of Indole Derivatives
Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology . The compound “3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione” can be used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .
Biologically Active Compounds
Indole derivatives, such as “3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione”, have been applied as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body . They show various biologically vital properties .
Antiviral Activity
Indole derivatives possess antiviral activity . They have been used in the development of antiviral agents, showing inhibitory activity against influenza A and Coxsackie B4 virus .
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory activity . They can be used in the development of anti-inflammatory drugs .
Anticancer Activity
Indole derivatives have shown potential in anticancer treatments . They can inhibit the growth of cancer cells and can be used in the development of anticancer drugs .
Antimicrobial Activity
Indole derivatives have antimicrobial properties . They can be used in the development of antibacterial agents against various bacterial pathogens .
Antitubercular Activity
Indole derivatives possess antitubercular activity . They can be used in the development of drugs for the treatment of tuberculosis .
Antidiabetic Activity
Indole derivatives have shown potential in the treatment of diabetes . They can be used in the development of antidiabetic drugs .
Orientations Futures
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to a variety of biological activities . The specific changes resulting from this interaction would depend on the nature of the target and the specific derivative .
Biochemical Pathways
Indole derivatives are known to affect a variety of pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological activity being exhibited.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the effects would be diverse and depend on the specific biological activity being exhibited.
Propriétés
IUPAC Name |
3-[1-(2-indol-1-ylacetyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c22-16(11-20-8-5-13-3-1-2-4-15(13)20)19-9-6-14(7-10-19)21-17(23)12-25-18(21)24/h1-5,8,14H,6-7,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAPIGCQFUOJBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)CN3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[4-methyl-6-(2-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/no-structure.png)

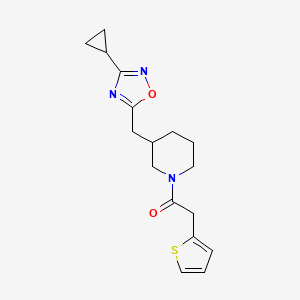
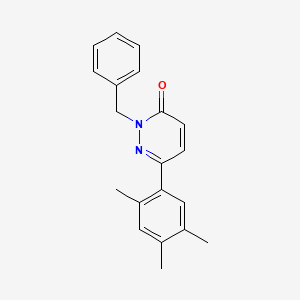
![Phenyl 4-((benzo[d]thiazole-2-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B2501813.png)
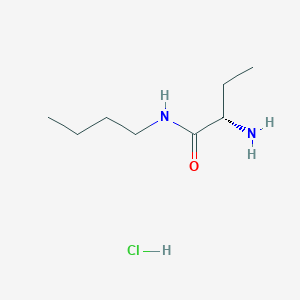
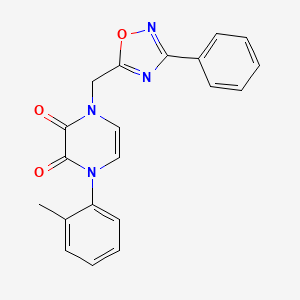
![Ethyl 3-amino-3-[3-(benzyloxy)phenyl]propanoate oxalate](/img/structure/B2501816.png)
![5-[(3-Methoxyphenyl)methylamino]-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile](/img/structure/B2501818.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(thiophen-2-yl)methanone](/img/structure/B2501822.png)
![methyl 4-(N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)sulfamoyl)benzoate](/img/structure/B2501823.png)

